4-(Trifluoromethylthio)toluene
Overview
Description
4-(Trifluoromethylthio)toluene is an organic compound with the CAS Number: 352-68-11. It has a molecular weight of 192.2 and its IUPAC name is 4-methylphenyl trifluoromethyl sulfide1. It is a liquid at room temperature1.
Synthesis Analysis
The synthesis of 4-(Trifluoromethylthio)toluene is not explicitly mentioned in the search results. However, similar compounds like trifluorotoluene are synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst2.Molecular Structure Analysis
The InChI code for 4-(Trifluoromethylthio)toluene is 1S/C8H7F3S/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H31. This indicates that the molecule consists of a toluene ring with a trifluoromethylthio group attached.
Chemical Reactions Analysis
The specific chemical reactions involving 4-(Trifluoromethylthio)toluene are not detailed in the search results. However, it’s worth noting that the trifluoromethylthio group can potentially participate in various organic reactions due to its electron-withdrawing nature.Physical And Chemical Properties Analysis
4-(Trifluoromethylthio)toluene is a liquid at room temperature1. It has a purity of 98%1. The storage temperature is recommended to be between 2-8°C in a sealed, dry environment1.Scientific Research Applications
Synthesis and Chemistry
- A study discusses the reaction of dithioketals with 4-methyliodobenzene difluoride, a compound related to 4-(Trifluoromethylthio)toluene, to create gemdifluoro compounds. This method is noted for being mild and convenient, particularly for substrates involving stabilised carbocationic intermediates (Motherwell & Wilkinson, 1991).
Radical Group Transfer Reactions
- Research has shown that toluene, including derivatives like 4-(Trifluoromethylthio)toluene, can act as a carrier of xanthates. This involves using fragmentative precursors in radical group transfer reactions to olefins, highlighting the chemical versatility of toluene-based compounds (Dumeunier & Huber, 2014).
Organocopper(I) Complexes
- A novel reaction involving arylcopper(I) complexes with carbon disulphide in toluene has been explored. The study produced a trithiocarbonato complex, demonstrating the reactivity of toluene-based solvents in complex chemical reactions (Lanfredi et al., 1983).
Polymerization Processes
- Toluene derivatives have been utilized in the ring-opening polymerization of lactones, catalyzed by rare-earth metal trifluoromethanesulfonates. This includes the use of toluene as a solvent in such polymerization processes, showing its role in advanced materials science (Nomura et al., 2007).
Environmental and Biotechnological Applications
- In environmental microbiology, toluene and its derivatives have been studied for their role in the biotransformation of aromatic hydrocarbons, such as in the methanogenic metabolism of toluene (Fowler et al., 2012).
Catalysis and Oxidation Reactions
- A gold- and palladium-based catalyst using toluene has been applied for the selective oxidation of primary carbon-hydrogen bonds, forming useful esters. This showcases the role of toluene derivatives in advanced catalytic processes (Kesavan et al., 2011).
Safety And Hazards
The safety information for 4-(Trifluoromethylthio)toluene indicates that it has several hazard statements including H302, H315, H320, and H3351. These correspond to potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively1. Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes1.
Future Directions
The future directions for 4-(Trifluoromethylthio)toluene are not explicitly mentioned in the search results. However, given its unique chemical structure, it could potentially be used in various fields such as materials science, pharmaceuticals, and organic synthesis.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or material safety data sheets.
properties
IUPAC Name |
1-methyl-4-(trifluoromethylsulfanyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOHBKBYKBEMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380708 | |
Record name | 4-(trifluoromethylthio)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylthio)toluene | |
CAS RN |
352-68-1 | |
Record name | 1-Methyl-4-[(trifluoromethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(trifluoromethylthio)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 352-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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